

Application Notes: UNC9512 Protocol for NanoBRET Cellular Assays

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Compound of Interest

Compound Name: UNC9512

Cat. No.: B12378881

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Introduction

UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2][3][4][5] 53BP1 is a key protein in the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) repair of DNA double-strand breaks (DSBs).[1][6][7] It recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2) at sites of DNA damage through its tandem Tudor domain (TTD).[3][6] By antagonizing this interaction, **UNC9512** presents a valuable tool for studying the role of 53BP1 in DNA repair, and as a potential therapeutic agent in oncology and gene editing.[2][4][5]

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology is a proximity-based cellular assay that allows for the quantitative measurement of protein-protein interactions (PPIs) in living cells.[8][9] This system utilizes a NanoLuc® luciferase as the energy donor and a HaloTag® protein labeled with a fluorescent acceptor as the energy acceptor.[8][9] When the two fusion proteins are in close proximity (<10 nm), energy transfer occurs, resulting in a detectable fluorescent signal. The NanoBRET™ assay is a powerful tool to study the cellular target engagement of small molecules like **UNC9512**. [2][5]

These application notes provide a detailed protocol for utilizing the NanoBRET™ cellular assay to quantify the inhibitory effect of **UNC9512** on the 53BP1 and Histone H4 interaction.

Signaling Pathway of 53BP1 in DNA Double-Strand Break Repair and Inhibition by UNC9512

Upon DNA double-strand breaks, the ATM kinase is activated, leading to the phosphorylation of H2AX (γ H2AX). This serves as a scaffold for the recruitment of MDC1, which in turn recruits the E3 ubiquitin ligase RNF8. RNF8, along with RNF168, ubiquitinates histones, creating a binding site for 53BP1. 53BP1 is then recruited to the site of damage through its interaction with H4K20me2 via its tandem Tudor domain. **UNC9512** directly binds to the tandem Tudor domain of 53BP1, preventing its interaction with methylated Histone H4 and thereby inhibiting its localization to DNA damage sites.

Caption: 53BP1 recruitment to DNA damage sites and its inhibition by **UNC9512**.

Quantitative Data Summary

The following table summarizes the binding affinity and cellular potency of **UNC9512** from various assays.

Assay Type	Target Interaction	Metric	Value (μ M)	Reference(s)
NanoBRET™ Cellular Assay	53BP1 TTD : Histone H4	IC ₅₀	6.9 ± 3.0	[2]
TR-FRET	53BP1 TTD Binding	IC ₅₀	0.46 ± 0.21	[2][3]
Surface Plasmon Resonance (SPR)	53BP1 TTD Binding	K _d	0.17 ± 0.02	[2]
Isothermal Titration Calorimetry (ITC)	53BP1 TTD Binding	K _d	0.41 ± 0.17	[2]

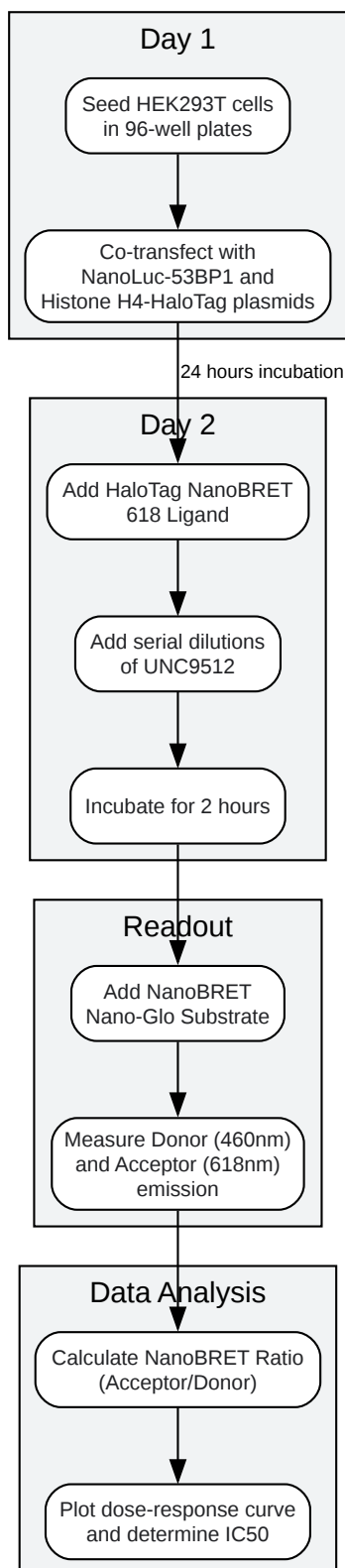
Experimental Protocol: UNC9512 NanoBRET™ Cellular Assay

This protocol is designed to measure the inhibitory effect of **UNC9512** on the interaction between 53BP1 and Histone H4 in live cells.

Materials:

- HEK293T cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., FuGENE® HD)
- Plasmid encoding NanoLuc®-53BP1 fusion protein (donor)
- Plasmid encoding Histone H4-HaloTag® fusion protein (acceptor)
- **UNC9512** compound
- DMSO (vehicle control)
- HaloTag® NanoBRET™ 618 Ligand
- NanoBRET™ Nano-Glo® Substrate
- White, opaque 96-well assay plates
- Luminometer capable of measuring dual-filtered luminescence (e.g., GloMax® Discover)

Experimental Workflow:



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Caption: Experimental workflow for the **UNC9512** NanoBRET assay.

Procedure:

Day 1: Cell Seeding and Transfection

- Trypsinize and resuspend HEK293T cells in complete medium.
- Seed 2×10^4 cells per well in a 96-well white assay plate.
- Incubate for 4-6 hours at 37°C, 5% CO₂.
- Prepare the transfection complex by co-transfecting the NanoLuc®-53BP1 and Histone H4-HaloTag® plasmids at an optimized ratio (e.g., 1:10 donor to acceptor) using a suitable transfection reagent according to the manufacturer's protocol.
- Add the transfection complex to the cells.
- Incubate for 24 hours at 37°C, 5% CO₂.

Day 2: Compound Treatment and Assay Readout

- Prepare serial dilutions of **UNC9512** in Opti-MEM™. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO-only vehicle control.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM.
- Immediately add the **UNC9512** serial dilutions to the appropriate wells.
- Incubate the plate for 2 hours at 37°C, 5% CO₂.
- Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
- Add the substrate to each well.
- Read the plate within 10 minutes on a luminometer equipped with filters for donor emission (460nm) and acceptor emission (618nm).

Data Analysis:

- Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal (618nm) by the donor signal (460nm).
- Normalize the data to the vehicle (DMSO) control.
- Plot the normalized NanoBRET™ ratio against the logarithm of the **UNC9512** concentration.
- Fit the data using a four-parameter logistic regression model to determine the IC₅₀ value.

Conclusion

The NanoBRET™ cellular assay provides a robust and sensitive method to quantify the intracellular target engagement of **UNC9512** with 53BP1. This protocol offers a detailed framework for researchers to investigate the mechanism of action of **UNC9512** and similar compounds, facilitating further drug development and a deeper understanding of the DNA damage response pathway.

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